molecular formula C16H10F3NO3 B1398708 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester CAS No. 729591-83-7

2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester

Cat. No.: B1398708
CAS No.: 729591-83-7
M. Wt: 321.25 g/mol
InChI Key: XTMWQFOPYAHYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C16H10F3NO3 and its molecular weight is 321.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes

Mode of Action

It’s known that benzoxazole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its interaction with the target .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biochemical pathways, depending on their specific targets

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of the compound . The benzoxazole ring could potentially enhance the compound’s absorption and distribution . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Benzoxazole derivatives have been associated with various effects, such as anti-inflammatory, neuroprotective, and other pharmacological activities . The specific effects of this compound would depend on its targets and the biochemical pathways it influences.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . The trifluoromethyl group can enhance the compound’s stability under various conditions .

Properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO3/c1-22-15(21)11-3-2-4-12-13(11)23-14(20-12)9-5-7-10(8-6-9)16(17,18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMWQFOPYAHYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.